

Pharmacological Profile of Gastrofensin AN 5 Free Base: A Technical Overview

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Compound of Interest

Compound Name: *Gastrofensin AN 5 free base*

Cat. No.: *B1329895*

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Disclaimer: This document summarizes the publicly available information on **Gastrofensin AN 5 free base**. The primary research article detailing the comprehensive pharmacological profile, "A new class of antiulcer drugs. I. Antiulcer effect of AN5, a 4-phenyl-tetrahydroisoquinoline derivative, on different experimental models of ulcer in rats," is not widely accessible in its full text. Consequently, the detailed experimental protocols and an exhaustive quantitative analysis are based on the available abstract and data from structurally related compounds.

Introduction

Gastrofensin AN 5 free base, also referred to as AN5, is a novel antiulcer agent belonging to the 4-phenyl-tetrahydroisoquinoline class of compounds[1]. Emerging from early pharmacological studies, it has demonstrated significant potential in the treatment of gastric ulcers, exhibiting higher potency in preclinical models than established histamine H2-receptor antagonists such as cimetidine and ranitidine[1]. This document aims to provide a detailed technical overview of the pharmacological properties of Gastrofensin AN 5, based on the available scientific literature.

Chemical Identity:

- Compound Name: **Gastrofensin AN 5 free base**
- CAS Number: 89845-16-9
- Chemical Formula: $C_{19}H_{21}ClN_2O_2$

- Molecular Weight: 344.84 g/mol
- Chemical Class: 4-phenyl-tetrahydroisoquinoline derivative

In-Vivo Pharmacological Activity

The antiulcer efficacy of Gastrofensin AN 5 has been evaluated in several well-established rat models of gastric ulceration. These studies highlight the compound's protective effects against various ulcerogenic stimuli.

Summary of Antiulcer Activity

Gastrofensin AN 5 has shown a dose-dependent antiulcer effect, with the most significant activity observed in a water-immersion stress-induced ulcer model[1]. A high degree of antiulcer activity is reported even at a low dose of 0.100 mg/kg, with the maximum suppression of the ulcer index reaching 86.15% at a dose of 1 mg/kg[1].

Experimental Model	Species	Key Findings	Reference
Water-Immersion Stress-Induced Ulcer	Rat	High antiulcer activity at 0.100 mg/kg. Dose-dependent increase in activity, with 86.15% suppression at 1 mg/kg.	[1]
Indomethacin-Induced Ulcer	Rat	Demonstrates suppression of ulcer formation.	[1]
Reserpine-Induced Ulcer	Rat	Demonstrates suppression of ulcer formation.	[1]
Pylorus Ligation-Induced Ulcer	Rat	Demonstrates suppression of ulcer formation.	[1]

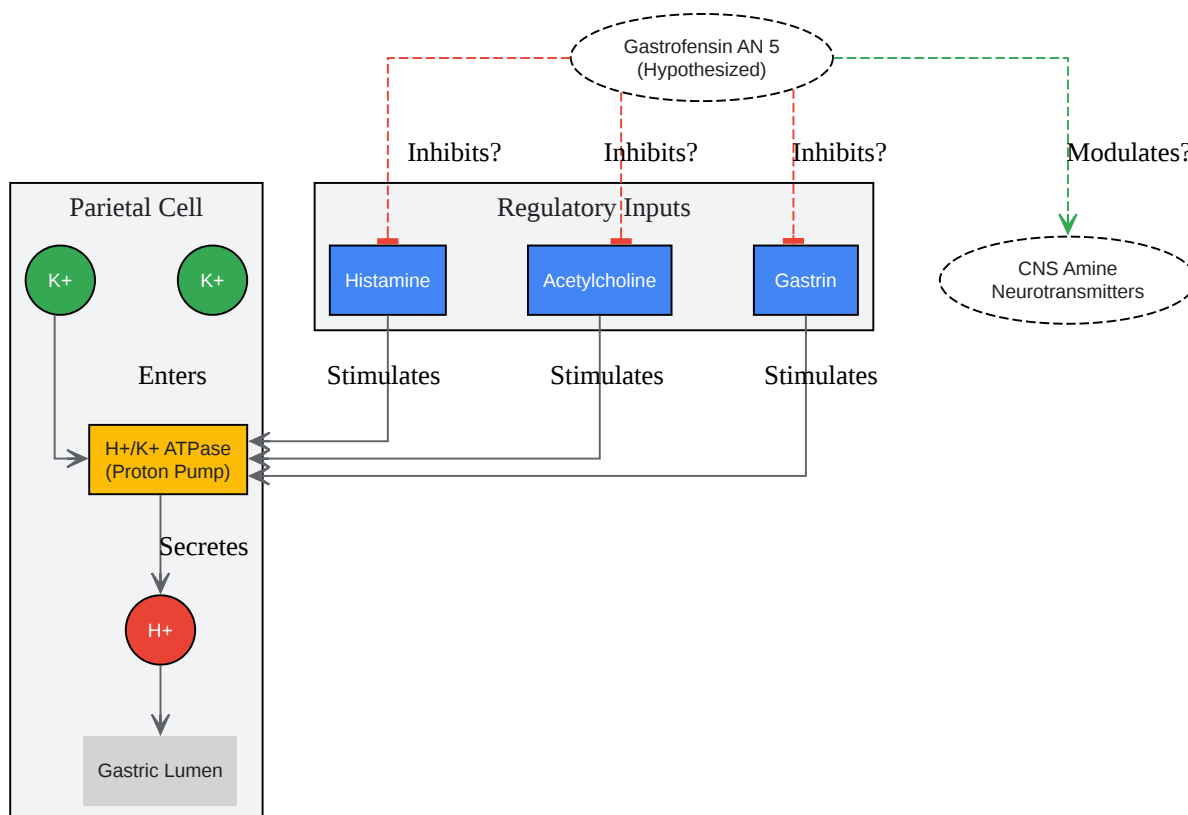
Comparative Efficacy

Comparative studies have indicated that Gastrofensin AN 5 possesses a significantly higher antiulcer activity than both ranitidine and cimetidine in the same experimental models[1].

Proposed Mechanism of Action

While the precise molecular mechanism of action for Gastrofensin AN 5 has not been fully elucidated in the available literature, studies on structurally similar compounds suggest a potential pathway involving the inhibition of gastric acid secretion. A related 4-phenyl-tetrahydroisoquinoline derivative, AN12, has been shown to significantly inhibit basal gastric acid secretion, leading to an increase in gastric pH and a decrease in total acidity in pylorus-ligated rats. It is hypothesized that this effect may be mediated through an influence on central nervous system (CNS) amine neurotransmitters[2].

Based on this, a proposed, though unconfirmed, mechanism for Gastrofensin AN 5 is the modulation of signaling pathways that control gastric acid secretion from parietal cells.



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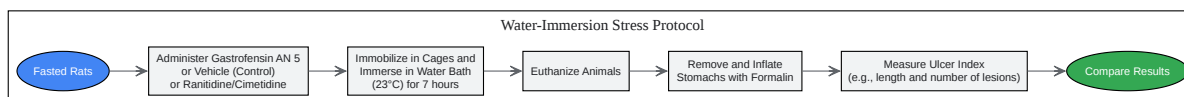
Caption: Hypothesized mechanism of action for Gastrofensin AN 5.

Experimental Protocols

Due to the limited accessibility of the full research publication, the following experimental protocols are generalized descriptions based on standard pharmacological practices and the information available in the study abstract[1].

Water-Immersion Stress-Induced Ulcer Model

This protocol is designed to induce gastric ulcers through psychological and physical stress.



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Caption: Workflow for the water-immersion stress-induced ulcer model.

Indomethacin-Induced Ulcer Model

This model assesses the ability of a compound to protect against ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).

- Animals: Typically Wistar or Sprague-Dawley rats are used.
- Procedure:
 - Animals are fasted prior to the experiment.
 - Gastrofensin AN 5, a reference drug, or a vehicle is administered orally or intraperitoneally.
 - After a set period (e.g., 30-60 minutes), indomethacin is administered to induce gastric lesions.
 - After a further incubation period (e.g., 4-6 hours), the animals are euthanized.
 - The stomachs are excised, and the ulcer index is determined.

Pylorus Ligation-Induced Ulcer Model (Shay Rat Model)

This model evaluates the effect of a compound on gastric acid secretion and ulcer formation resulting from the accumulation of gastric acid.

- Animals: Rats are fasted, but with free access to water.
- Procedure:

- Under light anesthesia, a midline abdominal incision is made.
- The pyloric sphincter is ligated.
- Gastrofensin AN 5 or a control substance is administered.
- The abdominal incision is closed.
- After a set period (e.g., 4-19 hours), the animals are euthanized.
- The stomach is removed, and the gastric content is collected to measure volume, pH, and total acidity.
- The stomach is opened along the greater curvature to assess the ulcer index.

Future Directions

The initial findings for Gastrofensin AN 5 are promising, indicating a potent antiulcer agent. However, a comprehensive understanding of its pharmacological profile requires further investigation. Key areas for future research include:

- Full characterization of the mechanism of action: This would involve receptor binding assays and functional assays to identify the molecular target(s) of Gastrofensin AN 5.
- Pharmacokinetic studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for its development as a therapeutic agent.
- Toxicology studies: A thorough evaluation of the safety profile of Gastrofensin AN 5 is necessary.
- Clinical trials: Should preclinical studies continue to yield positive results, human clinical trials would be the next step to evaluate its efficacy and safety in patients.

Conclusion

Gastrofensin AN 5 free base is a 4-phenyl-tetrahydroisoquinoline derivative with potent antiulcer activity demonstrated in various preclinical models. It shows superior efficacy

compared to older antiulcer drugs like ranitidine and cimetidine. While the precise mechanism of action is yet to be fully elucidated, it is hypothesized to involve the inhibition of gastric acid secretion, potentially through modulation of CNS pathways. The limited public availability of in-depth studies necessitates further research to fully characterize its pharmacological profile and assess its therapeutic potential.

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- 2. Effects of 4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on acute gastric lesions, acid secretion in rats and on some hemodynamic parameters in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
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